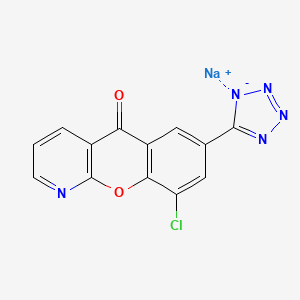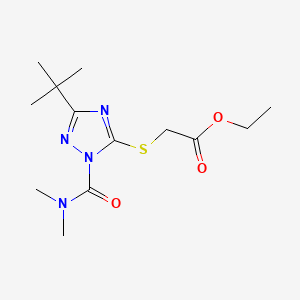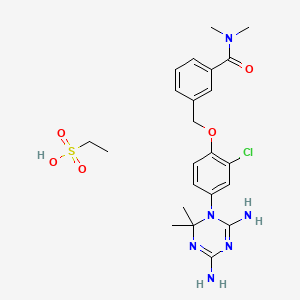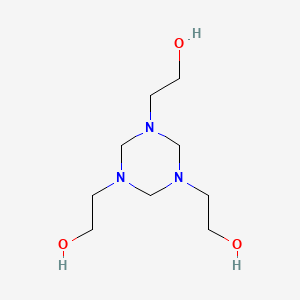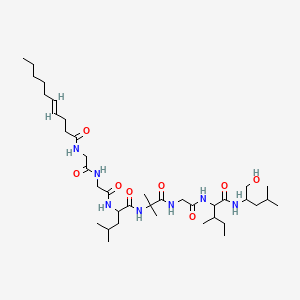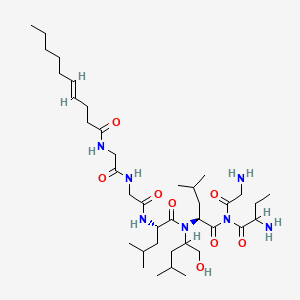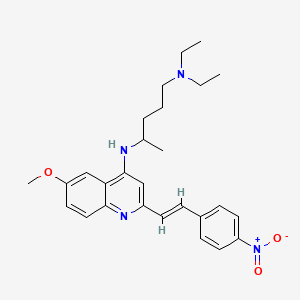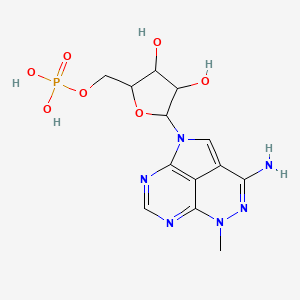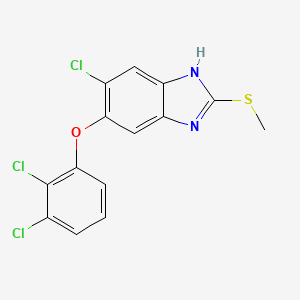
Saprisartan
概要
説明
サプリサルタンは、選択的、強力、経口活性、および長時間の非ペプチドアンジオテンシンIIタイプ1受容体拮抗薬です。主に高血圧と心不全の治療に使用されます。 アンジオテンシンIIタイプ1受容体のレベルでレニン-アンジオテンシン-アルドステロン系を阻害することにより、サプリサルタンはナトリウムの再吸収と血管収縮を減らすのに役立ち、血圧を低下させます .
科学的研究の応用
Saprisartan has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of receptor-ligand interactions and structure-activity relationships.
Biology: this compound is used in studies of the renin-angiotensin-aldosterone system and its role in regulating blood pressure and fluid balance.
Medicine: this compound is used in clinical research to develop new treatments for hypertension and heart failure.
Industry: This compound is used in the pharmaceutical industry for the development of new antihypertensive drugs
作用機序
サプリサルタンは、アンジオテンシンIIタイプ1受容体を選択的に阻害することによってその効果を発揮します。この受容体は、血圧と体液バランスを調節するレニン-アンジオテンシン-アルドステロン系に関与しています。この受容体を阻害することにより、サプリサルタンはアンジオテンシンIIの効果を減らし、血管収縮とナトリウムの再吸収を低下させます。 これにより、血圧が低下し、心臓機能が改善されます .
類似の化合物との比較
類似の化合物
ロサルタン: サプリサルタンと同様に、ロサルタンは高血圧の治療に使用されるアンジオテンシンIIタイプ1受容体拮抗薬です。
バルサルタン: 別のアンジオテンシンIIタイプ1受容体拮抗薬であるバルサルタンは、サプリサルタンと同様の適応症で使用されます。
サプリサルタンの独自性
サプリサルタンは、アンジオテンシンIIタイプ1受容体に対する克服できない/非競合的な拮抗作用という点でユニークです。 これは、受容体からの解離速度が遅いため、他の類似の化合物と比較して作用時間が長いと考えられます .
将来の方向性
The development of Saprisartan and other angiotensin receptor blockers (ARBs) is a demonstrative example of modern rational drug design . ARBs are widely used drugs in the clinical setting today, their main indications being mild to moderate hypertension, chronic heart failure, secondary stroke prevention, and diabetic nephropathy . Future research may focus on improving the efficacy and safety profile of these drugs.
準備方法
合成経路と反応条件
サプリサルタンは、ベンゾフラン環、イミダゾール環、およびさまざまな置換基を含むコア構造の形成を含む一連の化学反応によって合成されます。合成経路には、通常、次の手順が含まれます。
ベンゾフラン環の形成: このステップには、適切な前駆体の環化が含まれ、ベンゾフラン環が形成されます。
置換反応: さまざまな置換基は、置換反応によってベンゾフラン環に導入されます。
イミダゾール環の形成: イミダゾール環は、適切な前駆体を含む環化反応によって形成されます。
カップリング反応: ベンゾフラン環とイミダゾール環は、適切なカップリング反応によって結合して、最終的なサプリサルタン分子を形成します.
工業生産方法
サプリサルタンの工業生産には、上記で説明した合成経路のスケールアップが含まれます。プロセスは、収率、純度、および費用対効果の面で最適化されています。 重要な考慮事項には、高効率と環境への影響の最小限化を確保するために、適切な溶媒、触媒、および反応条件を選択することが含まれます .
化学反応の分析
反応の種類
サプリサルタンは、次を含むさまざまな種類の化学反応を受けます。
酸化: サプリサルタンは酸化反応を受け、酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、サプリサルタンを還元された誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
形成された主な生成物
これらの反応から形成される主な生成物には、サプリサルタンのさまざまな酸化、還元、および置換誘導体があります。 これらの誘導体は、異なる薬理学的特性と潜在的な治療用途を持つ可能性があります .
科学的研究応用
サプリサルタンは、次のものを含む幅広い科学的研究応用を持っています。
化学: サプリサルタンは、受容体-リガンド相互作用と構造-活性相関関係の研究におけるモデル化合物として使用されます。
生物学: サプリサルタンは、レニン-アンジオテンシン-アルドステロン系の研究とその血圧と体液バランスの調節における役割に使用されます。
医学: サプリサルタンは、高血圧と心不全の新しい治療法の開発のための臨床研究で使用されます。
類似化合物との比較
Similar Compounds
Losartan: Like saprisartan, losartan is an Angiotensin II type 1 receptor antagonist used to treat hypertension.
Valsartan: Another Angiotensin II type 1 receptor antagonist, valsartan is used for similar indications as this compound.
Irbesartan: Irbesartan is also an Angiotensin II type 1 receptor antagonist with similar pharmacological properties.
Uniqueness of this compound
This compound is unique in its insurmountable/noncompetitive antagonism of the Angiotensin II type 1 receptor. This is likely due to its slow dissociation kinetics from the receptor, which provides a longer duration of action compared to other similar compounds .
特性
IUPAC Name |
3-[[3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl]-5-cyclopropyl-2-ethylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWVPTZCSAMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrF3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163422 | |
| Record name | Saprisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Saprisartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.51e-02 g/L | |
| Record name | Saprisartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Saprisartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Saprisartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Saprisartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors. | |
| Record name | Saprisartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
146623-69-0 | |
| Record name | Saprisartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146623-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saprisartan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146623690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saprisartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saprisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPRISARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS64NG1G69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Saprisartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Saprisartan interact with its target and what are the downstream effects?
A1: this compound, like other "sartans," acts as a selective antagonist for the Angiotensin II type 1 (AT1) receptor. [, ] This receptor, when activated by Angiotensin II, plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. By blocking Angiotensin II from binding to the AT1 receptor, this compound effectively inhibits the RAAS pathway. This inhibition leads to a decrease in vasoconstriction (narrowing of blood vessels), a reduction in aldosterone secretion (a hormone that promotes sodium and water retention), and ultimately, a lowering of blood pressure. [, ]
Q2: How does this compound compare to other Angiotensin II receptor antagonists in terms of binding affinity?
A2: While the exact binding affinity of this compound isn't specified in the provided research, it is grouped with Candesartan, Zolasartan, Irbesartan, Valsartan, Telmisartan, and the active metabolite of Losartan (E3174) as exhibiting an "insurmountable/noncompetitive" mode of antagonism. [, ] This suggests a slow dissociation rate from the AT1 receptor, potentially leading to a longer duration of action compared to antagonists like Losartan, Tasosartan, and Eprosartan, which display surmountable antagonism. [, ]
Q3: Has this compound shown potential in other therapeutic areas besides cardiovascular diseases?
A3: Research indicates that this compound might have potential applications beyond cardiovascular diseases. A computational study suggests that this compound could potentially inhibit the intracellular receptor tyrosine kinase (RTK) domain of the human epidermal receptor 2 (HER2). [] HER2 is a protein implicated in the development of various cancers, including breast, lung, ovarian, and colorectal cancers. [] While this finding is promising, it is based on computational modeling and requires further investigation through in vitro and in vivo studies to confirm its validity and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
